2-Fluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid
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Overview
Description
2-Fluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the fluoro and acetic acid groups. One common method involves the reaction of 2-methylthiazole with a fluorinating agent under controlled conditions to introduce the fluoro group. The resulting intermediate is then reacted with a suitable acetic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl acetic acid
- 2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid
Uniqueness
2-Fluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts.
Biological Activity
2-Fluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid, with the CAS number 1783576-32-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₆H₆FNO₂S
- Molecular Weight : 175.18 g/mol
- Structure : The compound contains a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds with thiazole moieties can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, structure–activity relationship (SAR) studies revealed that modifications at specific positions on the thiazole ring can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.7 - 2.8 μg/mL |
Escherichia coli | 3.91 - 15.62 μg/mL |
Candida albicans | 3.92 - 4.01 mM |
Cytotoxicity
The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Compounds similar to this structure have shown promising results in reducing cell viability in cancer models. For example, a related thiazole derivative demonstrated a significant reduction in cell viability below 6.79% in tested cancer cell lines .
The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. Specifically, compounds like this compound may act as modulators of various biological pathways:
- Enzyme Inhibition : Thiazole compounds can inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Receptor Modulation : Some derivatives have been identified as allosteric modulators of receptors like AMPA receptors, affecting neurotransmitter signaling .
Case Studies
A notable study focused on the synthesis and evaluation of thiazole derivatives for their antibacterial properties highlighted the importance of structural modifications in enhancing activity. The study found that introducing electron-withdrawing groups at specific positions on the thiazole ring significantly improved antimicrobial potency .
Another case study investigated the cytotoxic effects of thiazole derivatives on human cancer cell lines, demonstrating that certain modifications led to increased selective toxicity towards cancer cells compared to normal cells .
Properties
Molecular Formula |
C6H6FNO2S |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-fluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H6FNO2S/c1-3-8-4(2-11-3)5(7)6(9)10/h2,5H,1H3,(H,9,10) |
InChI Key |
ORGZSYXHLUUTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C(=O)O)F |
Origin of Product |
United States |
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